molecular formula C6H12ClNO B1382611 2-Amino-1-cyclobutylethan-1-one hydrochloride CAS No. 1881328-04-6

2-Amino-1-cyclobutylethan-1-one hydrochloride

Cat. No. B1382611
M. Wt: 149.62 g/mol
InChI Key: FPOSODKQJMKJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-cyclobutylethan-1-one hydrochloride (2ACBHCl) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. 2ACBHCl belongs to the cyclobutyl group of compounds and is a derivative of cyclobutanol. It has been extensively studied for its biochemical and physiological effects, and its synthesis method and mechanism of action have been established.

Scientific Research Applications

  • Hydrogelation and Self-Assembly : Cyclo(L-Tyr-L-Lys) derivatives, including 2-Amino-1-cyclobutylethan-1-one hydrochloride, have been studied for their ability to form hydrogels in water and organic solvents. These materials show potential for creating robust thermoreversible hydrogels, with applications in areas like drug delivery and tissue engineering (Xie, Zhang, Ye, & Feng, 2009).

  • Synthesis of Thiazolidinones : This compound has been utilized in a three-component reaction involving aldehydes and mercaptoacetic acid, leading to the efficient synthesis of thiazolidinones. These compounds have a range of applications, including pharmaceuticals and agrochemicals (Chate, Tathe, Nagtilak, Sangle, & Gill, 2016).

  • Cyclocondensation Reactions : In aqueous conditions, a tandem reaction using acid chlorides, terminal alkynes, and 2-aminoindole hydrochlorides, including 2-Amino-1-cyclobutylethan-1-one hydrochloride, has been used for the synthesis of α-carboline derivatives. This highlights its role in facilitating diverse chemical syntheses (Gupta, Kumar, & Kundu, 2011).

  • Luminescent Properties in Metal Complexes : The compound has been investigated in the context of cyclometalated Pd(II) and Ir(III) complexes for its luminescent properties. These findings are significant for the development of new materials in optoelectronics and sensor technologies (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).

  • Synthesis of Cyclobutene Derivatives : Research has explored its role in the synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones, leading to the development of new methodologies for creating these compounds with potential applications in pharmaceuticals and organic chemistry (Zhao, Yang, Di, Han, & Liu, 2010).

properties

IUPAC Name

2-amino-1-cyclobutylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-4-6(8)5-2-1-3-5;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOSODKQJMKJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclobutylethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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